5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a piperidinylsulfonyl group, and a benzoic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The piperidinylsulfonyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the piperidinylsulfonyl group can produce piperidine derivatives.
Scientific Research Applications
5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group may participate in hydrogen bonding, while the piperidinylsulfonyl group can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the piperidinylsulfonyl group, making it less complex.
2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid: Does not have the methoxy group, affecting its reactivity and interactions.
Uniqueness
5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the methoxy and piperidinylsulfonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-methoxy-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-15-7-10-17(18(13-15)19(21)22)14-5-8-16(9-6-14)26(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOFQGUWMVINLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692387 |
Source
|
Record name | 4-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-53-4 |
Source
|
Record name | 4-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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